Acetic acid, 2-(2-bromoethoxy)-, methyl ester
Overview
Description
Acetic acid, 2-(2-bromoethoxy)-, methyl ester is a chemical compound with the molecular formula C5H9BrO3 and a molecular weight of 197.03 g/mol . It is also known as methyl 2-(2-bromoethoxy)acetate. This compound is characterized by the presence of a bromoethoxy group attached to an acetic acid moiety, which is esterified with methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(2-bromoethoxy)-, methyl ester typically involves the reaction of 2-bromoethanol with methyl acetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the acetate group from methyl acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-(2-bromoethoxy)-, methyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Oxidation: The compound can be oxidized to form more complex molecules, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted acetic acid derivatives.
Hydrolysis: The primary products are acetic acid and methanol.
Scientific Research Applications
Acetic acid, 2-(2-bromoethoxy)-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid, 2-(2-bromoethoxy)-, methyl ester involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis, releasing acetic acid and methanol. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-(2-chloroethoxy)-, methyl ester: Similar structure but with a chlorine atom instead of bromine.
Acetic acid, 2-(2-iodoethoxy)-, methyl ester: Similar structure but with an iodine atom instead of bromine.
Acetic acid, 2-(2-fluoroethoxy)-, methyl ester: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of acetic acid, 2-(2-bromoethoxy)-, methyl ester lies in its reactivity due to the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate for various chemical reactions, offering a balance between reactivity and stability .
Properties
IUPAC Name |
methyl 2-(2-bromoethoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO3/c1-8-5(7)4-9-3-2-6/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGQPSYYFHEMIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596745 | |
Record name | Methyl (2-bromoethoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100463-97-6 | |
Record name | Methyl (2-bromoethoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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